N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-19-15-4-2-3-5-16(15)20(24(19,22)23)9-8-18-17(21)14-11-12-6-7-13(14)10-12/h2-7,12-14H,8-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFHZARYDKYIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves multiple steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Attachment of the bicyclo[2.2.1]hept-5-ene moiety: This step often involves a coupling reaction, such as a Heck or Suzuki coupling, to link the two fragments.
Final amidation: The carboxylic acid derivative of the bicyclic ring is converted to the corresponding amide using reagents like carbodiimides or other activating agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the bicyclic system.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with agents like sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkyl halides in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photophysical properties. Biology Medicine : Research is ongoing into its potential as a therapeutic agent, particularly in the areas of cancer treatment and antimicrobial activity. Industry : The compound can be used in the production of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism by which N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide exerts its effects is complex and involves multiple pathways:
Molecular Targets: The compound can interact with various enzymes or receptors, depending on its specific application.
Pathways Involved: It may modulate oxidative stress pathways, inhibit specific enzymes, or interact with cellular membranes to exert its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound vs. Thiazolo-Pyrimidine Derivatives ()
- Core Heterocycle : The target uses a benzo[c]thiadiazole dioxide, whereas compounds 11a , 11b , and 12 () feature thiazolo[3,2-a]pyrimidine or pyrimido[2,1-b]quinazoline cores.
- Substituents: 11a: 2,4,6-Trimethylbenzylidene and 5-methylfuran-2-yl groups. 11b: 4-Cyanobenzylidene and 5-methylfuran-2-yl groups. Target: 3-Methyl substitution on the thiadiazole and a norbornene-carboxamide.
- Functional Groups : The target’s sulfonyl groups (IR: ~1300–1150 cm⁻¹ for S=O) contrast with the carbonyls (IR: ~1700 cm⁻¹) in ’s compounds .
Target Compound vs. Thiadiazole-Triazine Systems ()
- Heterocyclic Fusion : ’s 4.1 contains a 1,3,4-thiadiazole linked to a trichloroethylacetamide, while the target’s benzo[c]thiadiazole is fused to a benzene ring.
- Substituent Effects: The trichloroethyl group in 4.1 introduces significant steric and electronic effects compared to the target’s ethyl-norbornene linker .
Target Compound vs. Bicyclic Amides ()
- Bicyclic Framework: ’s N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide employs a 7-oxabicyclo[4.1.0]heptene system, differing in ring size and oxygen substitution versus the norbornene in the target.
Physicochemical Properties
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure and a thiadiazole moiety, contributing to its biological properties. The molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 382.48 g/mol. The presence of the thiadiazole ring is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes involved in various biochemical pathways:
- Target Proteins : The compound has shown affinity for enzymes related to cancer progression and microbial resistance.
- Pathways : It may inhibit or activate certain pathways, leading to effects such as apoptosis in cancer cells or antibacterial activity against resistant strains.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity:
- In Vitro Studies : Cell line assays demonstrate significant cytotoxic effects against various cancer types, including breast and lung cancers.
- Mechanism : The compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : It shows effectiveness against Gram-positive and Gram-negative bacteria.
- Resistance Mechanisms : Studies suggest that it may circumvent common resistance mechanisms by targeting bacterial enzymes critical for survival.
Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of this compound against various cancer cell lines. The results indicated an IC50 value in the low micromolar range for several tested lines, highlighting its potential as a lead compound in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.4 |
| A549 (Lung Cancer) | 4.8 |
| HeLa (Cervical Cancer) | 6.0 |
Study 2: Antimicrobial Activity
In another study assessing the antimicrobial efficacy, the compound demonstrated significant inhibition of bacterial growth:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Core : Starting from appropriate precursors through cyclization reactions.
- Bicyclic Structure Formation : Utilizing Diels-Alder reactions to construct the bicyclic framework.
- Final Modification : Introduction of the carboxamide group via amide coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
